molecular formula C17H19IN2O4S B3529248 N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3529248
M. Wt: 474.3 g/mol
InChI Key: CRRZTAXOJPQPIV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of ethoxy, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-ethoxyphenyl isocyanate and 4-iodophenylamine. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of 4-ethoxyphenyl isocyanate

    • React 4-ethoxyaniline with phosgene in the presence of a base to form 4-ethoxyphenyl isocyanate.
    • Reaction conditions: Room temperature, inert atmosphere.
  • Step 2: Preparation of 4-iodophenylamine

    • React 4-iodonitrobenzene with a reducing agent such as tin(II) chloride in hydrochloric acid to form 4-iodophenylamine.
    • Reaction conditions: Reflux, acidic medium.
  • Step 3: Formation of this compound

    • React 4-ethoxyphenyl isocyanate with 4-iodophenylamine and methylsulfonyl chloride in the presence of a base to form the final product.
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reduction: Tin(II) chloride (SnCl~2~), hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Sodium iodide (NaI), copper(I) iodide (CuI).

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid.

    Reduction: 4-iodoaniline.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-iodophenyl)thiourea
  • 2-[N-(4-ethoxyphenyl)methanesulfonamido]-N-(4-iodophenyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both ethoxy and iodophenyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O4S/c1-3-24-16-10-6-14(7-11-16)19-17(21)12-20(25(2,22)23)15-8-4-13(18)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRZTAXOJPQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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